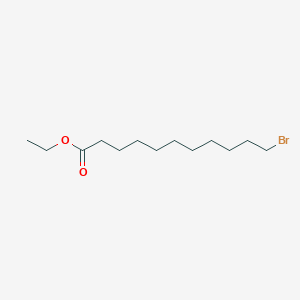

Ethyl 11-bromoundecanoate

Beschreibung

Historical Trajectories and Emerging Significance in Organic Synthesis

Initially, the utility of long-chain ω-haloalkyl esters like ethyl 11-bromoundecanoate was recognized in classical organic transformations. The parent acid, 11-bromoundecanoic acid, has been a staple in creating various derivatives. lookchem.commdpi.com The esterification to this compound enhances its solubility in organic solvents and modifies its reactivity, making it suitable for a broader range of reaction conditions. cymitquimica.com

The synthesis of this compound is typically achieved through the esterification of 11-bromoundecanoic acid with ethanol (B145695), often catalyzed by a strong acid like sulfuric acid or by using reagents like Dowex H+/NaI for a greener approach. acs.orgprepchem.comacs.org The precursor, 11-bromoundecanoic acid, can be synthesized from 10-undecenoic acid. chemsrc.com

The emerging significance of this compound lies in its role as a versatile linker and building block in modern synthetic strategies, including click chemistry, polymer synthesis, and the construction of self-assembled monolayers.

Role as a Strategic Building Block for Advanced Molecular Architectures

This compound's utility stems from its bifunctional nature. bldpharm.com The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups, while the ester can be hydrolyzed or transesterified. This dual functionality is instrumental in the construction of:

Polymers and Liquid Crystals: It serves as a monomer or a precursor to monomers for creating specialized polymers and liquid crystalline materials. acs.orgusm.edu

Self-Assembled Monolayers (SAMs): The long alkyl chain is ideal for forming ordered monolayers on surfaces like gold, with the terminal group available for further functionalization. bac-lac.gc.cadtic.milresearchgate.net

Biologically Active Molecules: It is a key component in the synthesis of potential drug candidates and probes for studying biological systems. mdpi.combiorxiv.orgmdpi.com

Supramolecular Assemblies: The molecule can be incorporated into larger structures held together by non-covalent interactions. mdpi.com

Scope, Interdisciplinary Relevance, and Research Objectives

The application of this compound extends across multiple scientific disciplines:

Materials Science: Research focuses on developing novel polymers, liquid crystals, and surface coatings with tailored properties. acs.orgresearchgate.netresearchgate.net

Nanoscience: It is used in the fabrication of nanomaterials, such as functionalized silica (B1680970) nanotubes and porphyrin assemblies for photovoltaic applications. mdpi.comacs.org

Medicinal Chemistry: The compound is a precursor for synthesizing potential therapeutics, including antiparasitic agents and AKT degraders for cancer therapy. mdpi.combiorxiv.org

Environmental Science: Derivatives of this compound are being explored as organogelators for oil spill remediation. mdpi.com

The primary research objective is to leverage the unique chemical properties of this compound to design and synthesize novel molecules and materials with advanced functionalities.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6271-23-4 | cymitquimica.comCurrent time information in Bangalore, IN. |

| Molecular Formula | C13H25BrO2 | acs.orgCurrent time information in Bangalore, IN.ontosight.ai |

| Molecular Weight | 293.24 g/mol | usm.edu |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 322.5°C at 760 mmHg | usm.edu |

| Density | 1.128 g/cm³ | usm.edu |

| Flash Point | 169.6°C | usm.edu |

| Solubility | Soluble in organic solvents, limited in water | ontosight.ai |

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Research Finding | Reference |

| Liquid Crystals | Synthesis of liquid crystalline thermosets | Used to create branched bismethacrylates that exhibit liquid crystalline properties. | acs.org |

| Polymer Chemistry | Synthesis of reactive surfactants | Incorporated into acrylic latexes to reduce water sensitivity of resulting films. | usm.edu |

| Surface Science | Formation of self-assembled monolayers | Used to create photo-additive surfaces for the alignment of nematic liquid crystals. | researchgate.net |

| Biomedical Research | Synthesis of AKT degraders | Acts as a linker in the formation of proteolysis-targeting chimeras (PROTACs) for potential cancer treatment. | biorxiv.org |

| Nanoscience | Synthesis of porphyrin assemblies | A precursor for creating ester-functionalized porphyrins that form ordered patterns on graphite (B72142) surfaces. | acs.org |

| Environmental Science | Synthesis of organogelators | A starting material for a compound showing potential for gelling oil and fuels for spill remediation. | mdpi.comscispace.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 11-bromoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWOAXNKJWTDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284203 | |

| Record name | Ethyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-23-4 | |

| Record name | 6271-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 11-bromoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 11-BROMOUNDECANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Ethyl 11 Bromoundecanoate

Direct Esterification Approaches from 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to its corresponding ethyl ester is a primary focus in the synthesis of Ethyl 11-bromoundecanoate. This transformation is typically achieved through direct esterification methods.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, often referred to as Fischer esterification, represents the most direct and common method for synthesizing this compound from its carboxylic acid precursor. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

One established protocol involves refluxing 11-bromoundecanoic acid with absolute ethanol and a catalytic amount of concentrated hydrochloric acid. prepchem.com This classical approach drives the equilibrium towards the ester product by using an excess of the alcohol reactant.

More recent process optimization has focused on greener and more efficient catalysts. A highly effective method utilizes a solid acid catalyst, specifically a dried Dowex 50W-X8 ion-exchange resin, in combination with sodium iodide (NaI). In this procedure, 11-bromoundecanoic acid is stirred with the Dowex resin and a catalytic amount of NaI in absolute ethanol at 65 °C for 4 hours. This method has been reported to produce this compound in near-quantitative yield (99%). nih.govacs.org The use of a recyclable solid-state catalyst simplifies product purification, as the catalyst can be removed by simple filtration. nih.govacs.org

Table 1: Comparison of Acid-Catalyzed Esterification Protocols for this compound

| Catalyst | Reagents | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | 11-Bromoundecanoic acid, absolute ethanol | Reflux | Not specified | prepchem.com |

Esterification via Intermediate Acid Halide Formation

An alternative, though less direct, route to this compound involves the initial conversion of 11-bromoundecanoic acid into a more reactive intermediate, such as an acid halide. The most common intermediate is the acid chloride.

This two-step process begins with the reaction of 11-bromoundecanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 11-bromoundecanoyl chloride. lookchem.com This acyl chloride is highly reactive towards nucleophiles. The subsequent step involves reacting the 11-bromoundecanoyl chloride with ethanol. This reaction is typically rapid and proceeds at room temperature, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. While this method is effective, it involves an additional synthetic step and the use of hazardous reagents like thionyl chloride.

Synthetic Pathways to 11-Bromoundecanoic Acid: Precursor Synthesis

The availability and purity of 11-bromoundecanoic acid are critical for the successful synthesis of its esters. This precursor is most commonly synthesized from the renewable feedstock undecenoic acid, which is derived from castor oil. google.com

Regioselective Bromination of Undecenoic Acid: Mechanistic Considerations

The synthesis of 11-bromoundecanoic acid from 10-undecenoic acid requires the addition of hydrogen bromide (HBr) across the terminal double bond. The key challenge is to ensure the regioselective addition of the bromine atom to the terminal carbon (C11), which is an anti-Markovnikov addition.

Standard electrophilic addition of HBr to undecenoic acid would result in the predominant formation of the Markovnikov product, 10-bromoundecanoic acid. google.com To achieve the desired 11-bromo isomer, the reaction is performed under conditions that favor a free-radical mechanism. This is accomplished by introducing a radical initiator, such as benzoyl peroxide (BPO), and carrying out the reaction in the absence of free oxygen. google.comrsc.org

The mechanism proceeds via a radical chain reaction:

Initiation: The peroxide initiator (BPO) decomposes upon heating to form radicals, which then react with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the undecenoic acid double bond, forming the more stable secondary carbon radical at C10. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the 11-bromoundecanoic acid product and a new bromine radical, which continues the chain.

This anti-Markovnikov hydrobromination is highly efficient, with yields reported to be around 95%. A patented process describes passing HBr gas into a toluene (B28343) solution of undecenoic acid in the presence of a peroxide. google.com

Table 2: Research Findings on Regioselective Bromination of Undecenoic Acid

| Solvent | Initiator | Conditions | Yield of 11-bromoundecanoic acid | Source(s) |

|---|---|---|---|---|

| Toluene | Benzoyl Peroxide | 0 °C | ~95% | |

| Toluene | Peroxide | Not specified | High | google.com |

Alternative and Emerging Synthetic Routes for Brominated Fatty Acids

While radical-mediated hydrobromination is the dominant method, research into alternative synthetic pathways continues, driven by the desire for improved safety, efficiency, and sustainability.

Electrochemical synthesis offers a promising alternative for the bromination of fatty acids. Research has shown that the electrochemical bromination of undecenoic acid can produce 11-bromoundecanoic acid with high yield and selectivity. This method involves applying a voltage of 2.5–3.0 V across undecenoic acid in an HBr electrolyte. This process reportedly achieves an 89% yield with negligible byproducts. The primary advantage of this methodology is the avoidance of potentially unstable radical initiators. However, the high capital costs associated with electrochemical reactors have, to date, limited its adoption for large-scale industrial production.

Biocatalytic Approaches

The synthesis of esters through biocatalysis represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. While specific literature detailing the direct biocatalytic synthesis of this compound is not abundant, the principles are well-established through enzymatic reactions on similar molecules, such as its precursor 11-bromoundecanoic acid and other long-chain fatty acids. Lipases are the most prominent enzymes in this field due to their efficacy in catalyzing esterification and transesterification reactions in organic media. nih.govresearchgate.net

Lipase-catalyzed reactions are valued for their ability to proceed under mild temperature and pH conditions, which helps in preserving the integrity of thermally sensitive functional groups. researchgate.net Enzymes like immobilized Candida antarctica lipase (B570770) B (CAL-B) have demonstrated high efficiency in the transesterification of various substrates. nih.gov For instance, CAL-B has been successfully used to catalyze the transesterification between vinyl ferulate and 11-hydroxyundecanoic acid, a derivative of 11-bromoundecanoic acid. nih.gov This highlights the potential of using enzymatic methods for the esterification of 11-bromoundecanoic acid with ethanol to yield this compound.

The enzymatic approach can circumvent the need for harsh acid catalysts and high temperatures often employed in conventional Fischer esterification, which can lead to side reactions and impurities. nih.gov The selectivity of enzymes can also be advantageous in complex molecules, preventing unwanted reactions at other functional sites. scispace.com Research into screening potential acylating agents for enzymatic kinetic resolutions also points towards the sophisticated control achievable with biocatalysts. lookchem.com The application of lipases from endophytic fungi like Stemphylium lycopersici and Sordaria sp. for synthesizing other esters, such as ethyl oleate, further supports the feasibility of developing a biocatalytic route for this compound. researchgate.net

Table 1: Examples of Biocatalytic Esterification/Transesterification of Related Compounds

| Enzyme | Substrate(s) | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Immobilized Candida antarctica Lipase (CAL-B) | Vinyl ferulate, 11-hydroxyundecanoic acid | Transesterification | Ferulic acid ester of 11-hydroxyundecanoic acid | Successful synthesis in organic medium over twelve days. nih.gov | nih.gov |

| Porcine Pancreatic Lipase (PPL) | Mixed ester precursors of AAZTA, HP-DO3A, and DOTAMA | Hydrolysis | Carboxylic acid | PPL provided clean reactions with nearly quantitative yields in 36-48h. rsc.org | rsc.org |

Advanced Purification and Isolation Techniques for Compound Optimization

Achieving high purity of this compound is critical for its subsequent applications in organic synthesis. lookchem.comtorvergata.it Various advanced purification and isolation techniques are employed following its synthesis to remove unreacted starting materials, catalysts, and by-products. The choice of method depends on the scale of the reaction and the nature of the impurities.

A common and effective purification strategy involves a combination of liquid-liquid extraction and column chromatography. After the initial synthesis, which may be a conventional acid-catalyzed esterification, the reaction mixture is typically worked up by dissolving it in an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether (Et₂O). nih.govmdpi.com This organic solution is then washed sequentially with aqueous solutions to remove different types of impurities. A wash with a sodium thiosulfate (B1220275) (Na₂S₂O₃) solution can be used to remove any residual bromine or related species. nih.gov Subsequently, washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the acid catalyst, and a final wash with brine removes excess water and water-soluble impurities. mdpi.com The organic phase is then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. nih.govmdpi.com

For achieving higher purity, flash column chromatography is often the method of choice. shu.ac.uk The crude this compound is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate. sciforum.net The polarity of the eluent is gradually increased to separate the desired ester from less polar and more polar impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

In some syntheses, direct precipitation or recrystallization can be employed, particularly if the product is a solid at room temperature or if a highly pure crude product is obtained. Adding a non-polar solvent like hexane to a more polar solution of the product can induce precipitation. nih.gov

Table 2: Summary of Purification Techniques for this compound and Related Precursors

| Synthesis Step/Compound | Purification Method | Reagents/Solvents | Purpose | Result/Yield | Reference |

|---|---|---|---|---|---|

| This compound | Liquid-Liquid Extraction | Dichloromethane (DCM), 10% Sodium Thiosulfate (Na₂S₂O₃), Magnesium Sulfate (MgSO₄) | Removal of reaction residue and drying. | 99% yield, brown oil. | nih.gov |

| 11-bromoundecanoic acid methyl ester | Liquid-Liquid Extraction | Diethyl ether (Et₂O), Saturated Sodium Bicarbonate (NaHCO₃), Water, Brine, Magnesium Sulfate (MgSO₄) | Neutralization of acid catalyst and removal of water-soluble impurities. | 95% yield, yellow liquid. | mdpi.com |

| Bromoalkyl esters of triterpenoic acids | Column Chromatography | Silica Gel, Hexane/Ethyl Acetate (gradient) | Separation from starting materials and by-products. | 68-88% yield, white powders. | sciforum.net |

| Quaternary Ammonium (B1175870) Monomers (from 11-bromoundecanoic acid) | Precipitation | Ethanol, Hexane | Isolation and purification of the final product. | 53.2% yield (direct precipitation). | nih.gov |

Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies

Nucleophilic Substitution Reactions at the Bromine Moiety

The terminal bromine atom in ethyl 11-bromoundecanoate serves as an excellent leaving group in bimolecular nucleophilic substitution (SN2) reactions. This allows for the introduction of a diverse array of functional groups at the ω-position of the undecanoate chain.

Formation of Nitrogen-Containing Derivatives (Amines, Amides, Betaines)

The carbon-bromine bond is readily displaced by various nitrogen nucleophiles to yield a range of nitrogen-containing derivatives.

Azides: The bromine can be substituted by an azide (B81097) group (N₃⁻), typically using sodium azide in a polar aprotic solvent like DMF. This reaction proceeds via a standard SN2 mechanism. The resulting ethyl 11-azidoundecanoate is a key intermediate for synthesizing amines via reduction or for use in "click chemistry" reactions, such as the Huisgen cycloaddition. nih.gov

Nitrooxy Derivatives: Reaction with silver nitrite (B80452) (AgNO₂) in acetonitrile (B52724) leads to the formation of ethyl 11-nitrooxy-undecanoate. In a documented synthesis, this reaction was carried out by stirring this compound with silver nitrite at 60 °C for 19.5 hours. youtube.comgoogle.com

Amines and Betaines: Direct reaction with ammonia (B1221849) (ammonolysis) can produce the corresponding primary amine, although this often requires harsh conditions and can lead to secondary amine impurities. google.com A more controlled approach involves reacting the bromoester with a primary or secondary amine. For instance, reaction with dimethylamine (B145610) yields an intermediate tertiary amine, which can be further quaternized. A notable application is the synthesis of carboxybetaines, which are zwitterionic surfactants. This involves a Menschutkin reaction where the tertiary amine displaces the bromide from another molecule or reacts with a quaternizing agent. researchgate.net Novel betaines have been synthesized from esterquats derived from the reaction of 11-bromo undecanoic acid with different alkyl amines and methyl iodide. orgsyn.org

Table 1: Synthesis of Nitrogen-Containing Derivatives

| Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Ethyl 11-azidoundecanoate | Sodium azide (NaN₃), DMF | Not specified | nih.gov |

| Ethyl 11-nitrooxy-undecanoate | Silver nitrite (AgNO₂), Acetonitrile | 60 °C, 19.5 hours | youtube.comgoogle.com |

| 11-Aminoundecanoic acid | Aqueous ammonia (NH₃) | Heat, pressure | google.com |

| Carboxybetaines | Alkyl amines, Methyl iodide | Not specified | researchgate.netorgsyn.org |

Sulfur-Based Functionalization: Thioether and Mercapto Derivatives

Sulfur nucleophiles, such as thiolates, readily displace the bromide to form thioethers (sulfides). This is a common strategy for introducing sulfur into the carbon chain. For example, the reaction of this compound's parent acid with pentanethiolate, generated from pentanethiol and a base like sodium hydride, yields the corresponding thioether. google.com Similarly, reaction with the sulfur atom of cysteine has been used to create fatty acid derivatives for biological studies. orgsyn.org Phenolic thioethers can also be synthesized by reacting the bromoester with a mercaptophenol, such as 2,6-di-tert-butyl-4-mercaptophenol, in the presence of a base. sciencemadness.org

Table 2: Synthesis of Sulfur-Containing Derivatives

| Nucleophile | Product Type | Conditions | Reference |

|---|---|---|---|

| Pentanethiolate | Thioether | Base (e.g., NaH) | google.com |

| Cysteine | Thioether | Aqueous NaOH | orgsyn.org |

| 2,6-di-tert-butyl-4-mercaptophenol | Phenolic Thioether | Base (e.g., NaOH) | sciencemadness.org |

Cyanation Reactions for Chain Extension

The displacement of the bromide with a cyanide ion (CN⁻) is an effective method for extending the carbon chain by one carbon. The reaction of this compound with potassium cyanide (KCN) produces ethyl 11-cyanoundecanoate. wikipedia.org This nitrile can then be hydrolyzed to a carboxylic acid, resulting in a C12 dicarboxylic acid monoester, or reduced to a primary amine, providing a route to ω-amino acids.

Phosphorus-Containing Compound Synthesis

Phosphorus-containing derivatives can be synthesized via the Michaelis-Arbuzov reaction. organic-chemistry.org This reaction involves the treatment of this compound with a trialkyl phosphite, such as triethyl phosphite. The mechanism begins with the nucleophilic attack of the phosphorus atom on the carbon bearing the bromine, displacing it to form a phosphonium (B103445) salt intermediate. A subsequent SN2 attack by the bromide ion on one of the phosphite's ethyl groups yields the final diethyl 11-(ethoxycarbonyl)decylphosphonate and ethyl bromide. wikipedia.orgorganic-chemistry.orgkiku.dk A similar Arbuzov reaction has been documented for the corresponding methyl ester using trimethylphosphite. usm.edu

Table 3: Michaelis-Arbuzov Reaction Example

| Reactant | Reagent | Product | Mechanism | Reference |

|---|---|---|---|---|

| This compound | Triethyl phosphite | Diethyl 11-(ethoxycarbonyl)decylphosphonate | SN2 attack by P, followed by dealkylation | wikipedia.org |

Etherification Reactions, Including Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, and it is readily applicable to this compound. In this reaction, an alkoxide or phenoxide acts as the nucleophile, displacing the bromide to form a C-O bond. rsc.org This strategy has been employed to link the undecanoate chain to other molecules. For instance, the phenoxide generated from ethyl 4-hydroxybenzoate (B8730719) reacts with the bromo-terminus (of an amide derivative of 11-bromoundecanoic acid) to form an aryl ether linkage. This reaction is often facilitated by a base like potassium carbonate and may use a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide in a solvent like DMF. nih.govorganic-chemistry.org

Transformations at the Ester Functionality

The ethyl ester group of this compound can undergo several characteristic reactions, including hydrolysis, reduction, and transamidation.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid, 11-bromoundecanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), using a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcohol/water mixture, is common. google.comrsc.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup.

Reduction: The ester can be reduced to the corresponding primary alcohol, 11-bromo-1-undecanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Milder reagents can also be used; for example, the parent acid has been reduced using a borane (B79455) dimethylsulfide complex (BH₃·SMe₂). This provides a route to ω-bromoalcohols, which are themselves useful synthetic intermediates. nih.gov

Transesterification and Amidation: While less commonly cited for this specific molecule, the ethyl ester can undergo transesterification in the presence of another alcohol and a catalyst. It can also be converted into an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures. The synthesis of 11-bromoundecanoic acid hexylamide, used as a precursor in some etherification reactions, implies an amidation step from the corresponding carboxylic acid or a direct transformation from the ester. organic-chemistry.org

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound involves the cleavage of the ester linkage to yield 11-bromoundecanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis of the ester proceeds via a bimolecular nucleophilic acyl substitution (Saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A final proton transfer from the newly formed carboxylic acid to the ethoxide yields the carboxylate salt and ethanol.

Simultaneously, the primary alkyl bromide moiety can undergo alkaline hydrolysis via a bimolecular nucleophilic substitution (S_N2) mechanism. brainly.in In this process, a hydroxide ion directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step to form 11-hydroxyundecanoic acid ethyl ester. brainly.in

Transesterification Reactions for Diverse Ester Formation

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base. It serves as a crucial strategy for synthesizing a diverse range of esters from this compound, tailoring the molecule for specific applications.

The mechanism involves the protonation of the carbonyl oxygen (in acid catalysis) or nucleophilic attack by an alkoxide (in base catalysis), leading to a tetrahedral intermediate. Subsequent elimination of ethanol and deprotonation yields the new ester. For example, the reaction of this compound with different, more complex alcohols can produce novel monomers for polymer synthesis or intermediates for pharmaceuticals. While a valuable synthetic tool, transesterification can also be an unintended side reaction in processes where other functional groups are being targeted, particularly under basic conditions. acs.org

A specific method for esterification and, by extension, transesterification, involves using a dried Dowex H+ ion-exchange resin with sodium iodide (NaI). nih.govresearchgate.net While this method was demonstrated for the ethyl esterification of 11-bromoundecanoic acid, requiring heating at 65°C for 4 hours to achieve a 99% yield, the principle is applicable for creating other esters by using different alcohols. nih.gov

Reactions of the Alkyl Chain: Functional Group Interconversions

The presence of the terminal bromine atom on the long alkyl chain provides a reactive site for numerous functional group interconversions, distinct from the reactivity of the ester group.

Oxidation Pathways and Product Profiling

Direct oxidation of the C-Br bond in this compound is not a common transformation but can be achieved under specific conditions. More typically, the bromine is first substituted by a more easily oxidized functional group. For instance, substitution with a hydroxide ion to form Ethyl 11-hydroxyundecanoate would yield a primary alcohol. This alcohol can then be subjected to standard oxidation protocols.

Partial Oxidation: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, Ethyl 11-oxoundecanoate.

Full Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of the dicarboxylic acid monoethyl ester, 11-(ethoxycarbonyl)undecanoic acid.

Oxidation can also be relevant in the context of its precursor, 11-bromoundecanoic acid, where the carboxylic acid group can be oxidized to form lactones or other derivatives.

Reduction Strategies

The two functional groups in this compound—the ester and the alkyl bromide—can be reduced selectively or simultaneously depending on the choice of reducing agent. The selective reduction of such bromo esters has been systematically studied, with Ethyl 6-bromohexanoate (B1238239) serving as a representative example. rsc.org These findings can be extrapolated to this compound.

Selective Ester Reduction: Diisobutylaluminum hydride (DIBAL-H) is effective for the selective reduction of the ester group to a primary alcohol, leaving the C-Br bond intact. rsc.org This reaction yields 11-bromoundecan-1-ol.

Selective C-Br Bond Reduction: Dichloroindium hydride (HInCl2), generated from InCl3 and DIBAL-H, can selectively reduce the carbon-halogen bond to furnish Ethyl undecanoate. rsc.org

Tandem Reduction: The use of a binary hydride system, such as HInCl2 and BH3:THF, can achieve a tandem, one-pot reduction of both the alkyl bromide and the ester, resulting in the formation of undecan-1-ol. rsc.org

The following table summarizes the reduction strategies and their products based on studies of analogous bromo esters. rsc.org

| Reagent(s) | Target Functional Group | Primary Product |

|---|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | Ester | 11-Bromoundecan-1-ol |

| Dichloroindium hydride (HInCl2) | Alkyl Bromide | Ethyl undecanoate |

| Indium trichloride (B1173362) (InCl3) and Sodium borohydride (B1222165) (NaBH4) | Ester (selective) or Alkyl Bromide (selective) | 11-Bromoundecan-1-ol or Ethyl undecanoate |

| HInCl2 and Borane-tetrahydrofuran complex (BH3:THF) | Ester and Alkyl Bromide (Tandem) | Undecan-1-ol |

Elimination Reactions for Unsaturated Product Generation

The alkyl bromide functionality of this compound can undergo elimination reactions (dehydrobromination) to introduce a carbon-carbon double bond, yielding an unsaturated product. ambeed.com This is typically achieved by treating the compound with a strong base.

The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) is used. The base abstracts a proton from the carbon adjacent to the one bearing the bromine (C-10), while simultaneously, the C-Br bond breaks and a double bond forms between C-10 and C-11. The primary product of this reaction is Ethyl 10-undecenoate. This unsaturated ester is a valuable monomer and synthetic intermediate itself. chemsrc.com

Complex Reaction Pathways and Cascade Transformations

The bifunctional nature of this compound makes it an excellent substrate for complex reaction pathways and cascade transformations, where multiple bonds are formed in a single synthetic operation. These strategies enhance synthetic efficiency by reducing the number of separate purification steps.

An example of its utility is in Williamson ether synthesis, where it reacts with a phenoxide or alkoxide. For instance, reaction with ethyl 4-hydroxybenzoate in the presence of a base like potassium carbonate results in the formation of Ethyl 4-((11-(ethoxycarbonyl)decyl)oxy)benzoate. mdpi.com This reaction proceeds via nucleophilic substitution at the C-Br bond.

Furthermore, this compound can be a starting point for multi-step, one-pot sequences. It can be converted to an organometallic reagent, such as a Grignard or an organocuprate reagent, after which an electrophile is added to react with the ester. A more direct cascade could involve its conversion to Ethyl 11-iodoundecanoate, which then reacts with an organocopper(I) complex to form long-chain fatty acid esters. harvard.edu Chemoenzymatic cascades can also utilize derivatives of this compound; for example, the synthesis of 11-aminoundecanoic acid, a monomer for Nylon-11, can start from castor oil, proceeding through 11-bromoundecanoic acid as a key intermediate which is then subjected to ammonolysis. google.comnoah.nrw

Retroaddition and Fragmentation-Cyclization Studies

While direct studies on the retroaddition and fragmentation-cyclization of this compound are not extensively documented in dedicated literature, its structural features suggest potential pathways for such transformations, typically as part of a larger molecular system. These reactions involve the cleavage of carbon-carbon bonds, often leading to the formation of cyclic or ring-opened products.

Fragmentation Reactions:

Fragmentation reactions are processes in which a molecule breaks into two or more smaller fragments. In the context of a long-chain ester like this compound, such reactions can be initiated by the formation of a reactive intermediate, such as a radical or a carbocation, at a position that facilitates the cleavage of the carbon chain.

For instance, a hypothetical fragmentation-cyclization sequence could be initiated by converting the terminal bromine to a radical-generating group. Subsequent radical formation could lead to an intramolecular cyclization, followed by fragmentation of the resulting cyclic intermediate. The feasibility and outcome of such a reaction would be highly dependent on the specific reaction conditions and the nature of any additional functional groups introduced into the molecule.

A plausible, albeit theoretical, research direction could involve the derivatization of this compound to incorporate functional groups that promote fragmentation. For example, introducing a hydroxyl group at a suitable position along the undecanoate chain could enable a Grob-type fragmentation under appropriate conditions.

| Reaction Type | Initiating Species | Potential Outcome | Key Influencing Factors |

| Radical Fragmentation-Cyclization | Carbon-centered radical | Formation of a smaller ring and a fragmented chain | Position of radical initiation, stability of intermediates |

| Ionic Fragmentation | Carbocation or carbanion | Cleavage into smaller, stable molecules | Leaving group ability, stereochemistry |

This table presents theoretical fragmentation pathways for derivatives of this compound based on general principles of organic reactivity.

Pericyclic Reactions, e.g., Diels-Alder Cycloaddition

Pericyclic reactions, such as the Diels-Alder cycloaddition, are concerted reactions that proceed through a cyclic transition state. csic.es The intramolecular variant of the Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic and polycyclic systems. masterorganicchemistry.com While this compound itself cannot undergo a Diels-Alder reaction, it serves as an excellent scaffold for the synthesis of precursors for intramolecular Diels-Alder (IMDA) reactions.

The long, flexible undecanoate chain can be strategically functionalized to contain both a diene and a dienophile, connected by a tether. The length and nature of this tether are crucial for the feasibility and stereochemical outcome of the subsequent cyclization. masterorganicchemistry.com

A Hypothetical Intramolecular Diels-Alder Strategy:

A synthetic strategy to utilize this compound in an IMDA reaction could involve the following conceptual steps:

Conversion of the bromide: The terminal bromine atom can be substituted to introduce one of the reactive partners, for example, a dienophile precursor.

Modification of the ester: The ethyl ester can be reduced and subsequently oxidized or otherwise modified to introduce the second reactive partner, the diene.

Cyclization: The resulting molecule, containing both a diene and a dienophile separated by the undecanoate-derived chain, could then undergo a thermally or Lewis acid-catalyzed intramolecular Diels-Alder reaction to form a macrocyclic or bicyclic system.

The success of such a reaction would depend on factors like the relative positioning and reactivity of the diene and dienophile, as well as the conformational preferences of the long connecting chain.

| Reaction Stage | Transformation | Key Reagents/Conditions | Intermediate Product |

| 1 | Nucleophilic Substitution | Azide, followed by reduction and acylation | Amide-linked dienophile |

| 2 | Ester Reduction/Oxidation | Diisobutylaluminium hydride (DIBAL-H), then Wittig reaction | Long-chain aldehyde, then diene |

| 3 | Intramolecular Cycloaddition | Heat or Lewis acid | Bicyclic macrocycle |

This table outlines a hypothetical synthetic sequence to prepare an intramolecular Diels-Alder precursor from this compound.

The study of such intramolecular reactions with long, flexible tethers derived from molecules like this compound is of interest for the synthesis of macrocycles, which are important targets in medicinal and materials chemistry.

Advanced Applications and Functional Materials Development

Polymer Science and Engineering Applications

The dual reactivity of Ethyl 11-bromoundecanoate enables its use as a monomer, initiator, and modifying agent in the synthesis and engineering of novel polymers. Its long aliphatic chain also imparts flexibility and hydrophobicity, which can be strategically utilized to control the physical and chemical properties of the resulting materials.

This compound serves as an excellent platform for designing functional initiators for controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, an alkyl halide is used as an initiator to generate growing polymer chains in a controlled manner, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu

The terminal alkyl bromide in this compound can act as an ATRP initiation site. The ester group can be modified prior to polymerization to include a polymerizable moiety, such as a methacrylate (B99206) or acrylate (B77674) group. This transforms the molecule into a hybrid monomer-initiator, or "inimer." Alternatively, the ester can be attached to a core molecule, and the bromo- end can then initiate the growth of polymer chains, creating star polymers or polymer brushes from a multifunctional core.

Table 1: Potential ATRP Initiators Derived from this compound

| Initiator Structure | Target Monomer | Resulting Polymer Architecture |

|---|---|---|

| This compound | (Meth)acrylates, Styrene (B11656) | Linear polymer with ester end-group |

| 2-(11-bromoundecanoyloxy)ethyl methacrylate | (Meth)acrylates, Styrene | Graft copolymer (serves as "inimer") |

This strategic use of this compound allows for precise control over polymer architecture, which is crucial for applications ranging from drug delivery to nanotechnology. encyclopedia.pub

This compound is a direct precursor to 11-aminoundecanoic acid, the monomer required for the synthesis of Polyamide-11 (Nylon-11). wikipedia.orgscispace.com The industrial production of this monomer involves the conversion of 11-bromoundecanoic acid into 11-aminoundecanoic acid through ammonolysis, a reaction where the terminal bromine atom is replaced by an amino group. wikipedia.orgoecd.orggoogleapis.com

The synthetic pathway is as follows:

Hydrolysis: The ethyl ester of this compound is first hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid.

Ammonolysis: The resulting 11-bromoundecanoic acid is treated with a large excess of aqueous ammonia (B1221849), often at elevated temperatures and pressures, to substitute the bromine atom with an amine group (-NH2). wikipedia.orggoogleapis.com

Purification: The product, 11-aminoundecanoic acid, is then purified through crystallization. wikipedia.org

Once synthesized, the 11-aminoundecanoic acid monomer undergoes polycondensation at high temperatures to form Nylon-11. This bio-based polyamide, derived from castor oil, is valued for its excellent thermal stability, chemical resistance, and mechanical properties. google.comresearchgate.net By modifying the reaction conditions or introducing co-monomers derived from this compound, specialty polyamides with unique properties, such as altered flexibility or melting points, can be developed. researchgate.net

The long, flexible eleven-carbon chain of this compound makes it an ideal spacer unit for the synthesis of side-chain liquid crystalline polymers (SCLCPs). dtic.milmedcraveebooks.com In SCLCPs, rigid, rod-like mesogenic groups are attached to a flexible polymer backbone via spacer chains. The spacer decouples the motion of the mesogens from the polymer backbone, allowing them to self-assemble into liquid crystalline phases. dtic.mil

This compound can be functionalized by first reacting the terminal bromine with a mesogenic unit (e.g., a derivative of cyanobiphenyl or phenyl benzoate) and then converting the ester group into a polymerizable functional group like an acrylate. tue.nlmdpi.com Polymerization of this monomer yields a SCLCP with well-defined spacer lengths, which influences the thermal behavior and the type of liquid crystalline phase formed. dtic.milmdpi.com

Furthermore, bifunctional derivatives of this compound can be used to create liquid crystalline thermosets (LCTs). researchgate.net In this application, two molecules of this compound might be linked to a central rigid mesogenic core. The terminal bromine atoms can then be converted to reactive groups (e.g., epoxides or alkynes) that can undergo cross-linking reactions. Curing this monomer system can "freeze" the liquid crystalline order into a rigid, three-dimensional thermoset network, resulting in materials with high thermal stability and anisotropic mechanical properties. researchgate.net

Polyhydroxyalkanoates (PHAs) are biodegradable and biocompatible polyesters produced by microorganisms. mdpi.com However, their applications are sometimes limited by their surface properties, such as hydrophobicity and lack of reactive sites. This compound can be employed as a functionalizing agent to modify the surface of PHA films or nanoparticles. nih.govpublichealthtoxicology.com

One proposed strategy involves grafting polymers from the PHA surface. First, the PHA surface can be treated to generate hydroxyl groups. These groups can then react with the acid chloride derivative of 11-bromoundecanoic acid (11-bromoundecanoyl chloride) to anchor ATRP initiating sites to the PHA surface. Subsequently, a controlled radical polymerization can be initiated from these sites to grow polymer brushes of a desired composition, effectively altering the surface chemistry of the PHA material. This "grafting from" approach can be used to introduce hydrophilic polymer chains to improve wettability or to attach bioactive molecules for biomedical applications. mdpi.com

Table 2: Proposed Scheme for PHA Surface Functionalization

| Step | Reagent/Process | Purpose | Result |

|---|---|---|---|

| 1 | Plasma Treatment or Reduction | Generate surface -OH groups | Activated PHA surface |

| 2 | 11-Bromoundecanoyl chloride | Covalent attachment of initiator | PHA surface with alkyl bromide groups |

This method allows for the creation of advanced bio-based materials with enhanced functionality for applications in active food packaging or medical devices. nih.gov

The bifunctional nature of this compound makes it a candidate for creating advanced elastomers. For reversibly cross-linked elastomers, the terminal bromine can be converted into a functional group that can participate in dynamic covalent bonding, such as a disulfide or a furan/maleimide pair. The ester group can be converted into a polymerizable group and incorporated into a polymer backbone. The resulting polymer would have pendant groups capable of forming reversible cross-links, leading to self-healing or reprocessable thermosets. nih.gov

For ionic conductive elastomers, this compound can be used to synthesize specialized ionic monomers. For example, the terminal bromine can be reacted with a tertiary amine to form a quaternary ammonium (B1175870) salt, a common cationic group. After converting the ester end to a polymerizable group like an acrylate, this ionic monomer can be copolymerized with a flexible, low glass transition temperature monomer. The resulting copolymer would be an ion-containing elastomer, or ionomer, where the ionic groups provide sites for ionic conduction, a critical property for applications in flexible electronics, sensors, and actuators.

The synthesis of mechanically interlocked molecules like catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle) requires the efficient formation of macrocycles. nih.govresearchgate.netresearchgate.net this compound is an ideal precursor for creating the long linear chains needed for macrocyclization.

A common strategy for synthesizing macrocycles is the high-dilution bimolecular cyclization of a linear molecule with two complementary reactive groups at its ends. nih.gov A derivative of this compound can be prepared where the terminal bromine is converted to one functional group (e.g., an azide) and the ester is converted to another (e.g., an alkyne). Under high dilution to prevent intermolecular polymerization, these two ends can react intramolecularly via "click" chemistry to form a large ring. These macrocycles can then be used in template-directed synthesis to create poly[n]catenanes, which are polymers consisting of interlocked rings. researchgate.netresearchgate.net This unique topology imparts unusual viscoelastic properties not found in conventional linear or branched polymers.

Pharmaceutical and Medicinal Chemistry Research

The unique structure of this compound makes it a valuable intermediate in the synthesis of new therapeutic agents and drug delivery systems. Its long hydrocarbon chain can influence the lipophilicity of a molecule, a critical factor in its pharmacokinetic and pharmacodynamic profile, while its reactive ends allow for covalent attachment to other molecules.

This compound is a key starting material in the synthesis of a variety of biologically active compounds. nih.gov Its utility stems from its ability to introduce a long, flexible carbon chain into a target molecule, which can be crucial for biological activity.

One significant application is in the synthesis of insect pheromones. rsc.orgasianpubs.orgnih.gov Pheromones are highly specific chemical signals used by insects for communication, and their synthetic analogues are employed in environmentally friendly pest management strategies. rsc.orgasianpubs.org The 11-carbon backbone of this compound is an ideal precursor for many long-chain pheromones, which are often alcohols, acetates, or aldehydes with specific double bond geometries. nih.gov The synthesis of these complex molecules requires precise chemical modifications, and this compound provides a readily available and versatile starting point for these multi-step synthetic sequences. asianpubs.orgresearchgate.net

The following table provides examples of insect pheromones that could potentially be synthesized using a long-chain precursor like this compound.

| Pheromone Type | Common Structural Features | Potential Synthetic Application of this compound |

| Lepidopteran Sex Pheromones | Straight-chain C10-C18 acetates, alcohols, or aldehydes with one or more double bonds. | Serves as a building block for the C11 backbone, with subsequent modification of the ester and bromo functionalities to introduce the desired functional groups and unsaturation. |

| Coleopteran Aggregation Pheromones | Varied structures, including fatty acid derivatives. | Can be used to introduce the long alkyl chain characteristic of some beetle pheromones. |

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of many drugs. Long-chain fatty acid esters, such as this compound, are valuable components in the formulation of lipid-based drug delivery systems, particularly nanoemulsions. nih.govnih.govmdpi.comupm.edu.mymdpi.com

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of poorly water-soluble drugs. nih.govmdpi.com The oil phase of a nanoemulsion is a critical component, and fatty acid esters are often employed for this purpose due to their biocompatibility and ability to solubilize a wide range of therapeutic agents. nih.govnih.govmdpi.com

The long aliphatic chain of this compound imparts the necessary hydrophobicity to act as an oil phase component. Furthermore, the terminal bromine offers a site for further functionalization, allowing for the attachment of targeting ligands or other moieties to create more sophisticated and targeted drug delivery vehicles.

The table below outlines the potential role of this compound in nanoemulsion-based drug delivery systems.

| Component of Nanoemulsion | Function | Relevance of this compound |

| Oil Phase | Solubilizes the lipophilic drug and forms the core of the nano-droplets. | The long undecanoate chain provides a suitable hydrophobic environment for drug encapsulation. |

| Functionalized Surfactant | Stabilizes the oil-in-water emulsion and can provide targeted delivery. | The bromo- functionality can be used to covalently link to hydrophilic head groups to form a surfactant or to attach targeting molecules. |

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism. The use of ester linkages is a common approach in prodrug design, as these bonds can be cleaved by ubiquitous esterase enzymes in the body to release the active drug. nih.govnih.govnih.gov

This compound can be envisioned as a cleavable linker in the design of prodrugs for drugs containing a hydroxyl or carboxyl group. The long alkyl chain can increase the lipophilicity of the prodrug, potentially enhancing its absorption and ability to cross cell membranes. Once in the bloodstream or target tissue, esterases would hydrolyze the ethyl ester, initiating the release of the active drug. nih.govnih.gov

This approach is particularly relevant for nonsteroidal anti-inflammatory drugs (NSAIDs), where ester prodrugs have been shown to reduce gastrointestinal side effects. nih.govresearchgate.net The following table illustrates a hypothetical prodrug design utilizing a linker derived from this compound.

| Prodrug Component | Role | Example |

| Active Drug | The therapeutic agent to be delivered (e.g., an NSAID with a carboxyl group). | Ibuprofen |

| Linker | A bifunctional molecule that connects the drug to a promoiety. | A derivative of 11-bromoundecanoic acid. |

| Activation Mechanism | Enzymatic cleavage of an ester bond. | Hydrolysis by carboxylesterases. |

The ester and alkyl halide functionalities of this compound make it an interesting substrate for studying enzyme interactions, particularly with hydrolases such as carboxylesterases. nih.govnih.govimedpub.comresearchgate.netwikipedia.org Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester-containing compounds and play a crucial role in the metabolism of both endogenous and xenobiotic substances. nih.govwikipedia.org

The substrate specificity of carboxylesterases is influenced by the nature of both the acyl and alcohol portions of the ester. Human carboxylesterases, such as hCE-1 and hCE-2, exhibit different substrate preferences. For instance, hCE-1 is generally more efficient at hydrolyzing esters with a small alcohol group and a bulky acyl group, while hCE-2 shows a preference for esters with a larger alcohol group and a smaller acyl group. nih.govnih.gov

Studies with long-chain fatty acid esters can provide valuable insights into the active site topology and substrate recognition mechanisms of these enzymes. The long undecanoate chain of this compound would likely favor interaction with carboxylesterases that have a large, hydrophobic binding pocket. imedpub.com

The table below summarizes the key aspects of the interaction between long-chain esters and carboxylesterases.

| Enzyme | Substrate Preference | Potential Interaction with this compound |

| Human Carboxylesterase 1 (hCE-1) | Prefers bulky acyl groups. | The long undecanoate chain may fit into the active site, making it a potential substrate. |

| Human Carboxylesterase 2 (hCE-2) | Limited ability to hydrolyze large acyl compounds. | May show lower hydrolytic activity towards this compound compared to hCE-1. |

| Lipases | Act on long-chain triglycerides. | May also exhibit activity towards this compound due to the long acyl chain. conicet.gov.armdpi.com |

The terminal bromine atom of this compound makes it an excellent alkylating agent for the synthesis of various receptor ligands and modulators. A notable example is in the development of histamine (B1213489) H3 receptor (H3R) antagonists. nih.govnih.govfrontiersin.orgmdpi.com H3R antagonists are being investigated for the treatment of a range of neurological disorders.

The synthesis of many non-imidazole H3R antagonists involves the N-alkylation of a core heterocyclic structure. mdpi.comgoogle.comresearchgate.netbeilstein-journals.orgresearchgate.net The length and nature of the alkyl chain are critical for receptor affinity and selectivity. frontiersin.org The undecyl chain of this compound can be incorporated to explore the structure-activity relationship of H3R antagonists with long alkyl substituents.

A general synthetic approach would involve the reaction of the terminal bromine of this compound with a nitrogen atom in a heterocyclic core, such as an imidazole (B134444) or piperidine (B6355638) derivative, which is a common structural motif in H3R antagonists. The ethyl ester group could then be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for molecular diversification.

The following table outlines a plausible synthetic strategy for a histamine receptor ligand using this compound.

| Reaction Step | Reagents and Conditions | Purpose |

| N-Alkylation | Imidazole-containing heterocycle, base (e.g., K2CO3), solvent (e.g., acetonitrile). | Attachment of the long alkyl chain to the core structure. |

| Ester Hydrolysis | Aqueous base (e.g., NaOH), followed by acidification. | Conversion of the ethyl ester to a carboxylic acid, which can alter solubility and receptor interaction. |

| Further Functionalization | Reduction of the carboxylic acid to an alcohol or amidation. | To explore further structure-activity relationships. |

Supramolecular Chemistry and Self-Assembly Phenomena

The amphiphilic nature of molecules derived from this compound, possessing a long hydrophobic alkyl chain and a potentially polar head group, makes them ideal candidates for studies in supramolecular chemistry and self-assembly. mdpi.comresearchgate.netkinampark.com Self-assembly is the spontaneous organization of molecules into well-defined structures, driven by non-covalent interactions. kinampark.com

By modifying the terminal bromo and ester groups of this compound, a variety of amphiphilic molecules can be synthesized. For example, hydrolysis of the ester to a carboxylic acid and substitution of the bromine with a hydrophilic group would yield a classic amphiphile. Such molecules can self-assemble in aqueous solution to form a range of structures, including micelles, vesicles, and lamellar phases. mdpi.comresearchgate.net

Furthermore, this compound can be used to synthesize bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a long hydrophobic chain. researchgate.netnih.govcapes.gov.brrose-hulman.edu Bolaamphiphiles are known to form unique self-assembled structures, such as U-shaped monolayers and vesicles, which have potential applications in areas such as drug delivery and materials science. researchgate.netnih.gov The synthesis of such molecules could involve the dimerization of this compound followed by modification of the terminal ester groups. mdpi.com

The table below summarizes the types of self-assembled structures that could be formed from derivatives of this compound.

| Type of Derivative | Self-Assembled Structure | Potential Applications |

| Single-chain amphiphile | Micelles, vesicles, monolayers | Drug delivery, solubilization of hydrophobic compounds |

| Bolaamphiphile | U-shaped monolayers, vesicles, nanotubes | Advanced drug delivery systems, templates for nanomaterial synthesis |

| Functionalized long-chain alkane | Ordered monolayers on surfaces | Molecular electronics, surface modification |

Development of Organogelators for Environmental Remediation

Low-molecular-weight organogelators (LMWGs) are compounds that can self-assemble in organic solvents to form three-dimensional fibrillar networks, leading to the gelation of the liquid. This property is of significant interest for environmental remediation, particularly for the containment and cleanup of oil spills. While direct studies on this compound as an organogelator are not prevalent, research on closely related derivatives highlights its potential in this area.

For instance, a derivative of 11-bromoundecanoic acid, 11-bromoundecanoic acid hexylamide, has been used as a precursor in the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.com This synthesized compound has shown promise as a gelator for oils and fuels, suggesting its potential application in oil spill remediation. mdpi.com The self-assembly of such molecules is typically driven by a combination of hydrogen bonding (in the case of the amide derivative) and van der Waals interactions between the long alkyl chains, which are structural features derivable from this compound. The ability of these gelators to solidify oil facilitates its removal from water surfaces.

The general principle behind the function of these organogelators involves their dissolution in the oil phase, followed by self-assembly into a network that entraps the oil, effectively solidifying it for easier mechanical recovery. The design of such gelators often involves balancing the hydrophilic and hydrophobic parts of the molecule to achieve phase-selective gelation, meaning they preferentially gel the oil in an oil-water mixture.

| Precursor Compound | Synthesized Gelator | Potential Application | Key Interactions for Gelation |

| 11-bromoundecanoic acid hexylamide | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Oil/fuel-spill remediation | Hydrogen bonding (amide), van der Waals forces |

Application as Molecular Templates for Nanostructure Fabrication

The use of organic molecules as templates to direct the synthesis of inorganic nanostructures is a powerful strategy for controlling the size, shape, and properties of the resulting nanomaterials. The long, linear structure of this compound makes it a candidate for acting as a soft template. While specific examples utilizing this compound for this purpose are not extensively documented, the principles of template-directed synthesis suggest its potential.

In a typical scenario, the organic template molecules would self-assemble into a desired supramolecular structure, such as micelles, bilayers, or liquid crystalline phases. These ordered assemblies then serve as a scaffold around which inorganic precursors can hydrolyze and condense, leading to the formation of nanostructured materials. The ester groups of this compound could potentially coordinate with metal precursors, localizing them within the self-assembled structure. After the formation of the inorganic network, the organic template can be removed, often by calcination, to yield the final porous nanostructure.

Contributions to Amphiphilic System Design and Assembly

Amphiphilic molecules, which possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail, are fundamental to many biological and technological processes due to their ability to self-assemble into structures like micelles and vesicles. This compound is an excellent precursor for the synthesis of novel amphiphiles. The long, 11-carbon chain provides the hydrophobic tail, while the terminal bromine atom can be readily substituted with a variety of hydrophilic head groups.

For example, the bromine can be displaced by nucleophiles such as amines, thiols, or carboxylates to introduce charged or polar functionalities. This synthetic versatility allows for the creation of a wide range of cationic, anionic, or non-ionic surfactants with tailored properties. For instance, reaction with a tertiary amine would yield a quaternary ammonium salt, a common type of cationic surfactant.

The self-assembly behavior of these resulting amphiphiles in aqueous solution would be dictated by the balance between the hydrophobic interactions of the undecanoate chains and the hydrophilic nature of the newly introduced head group. This allows for the design of amphiphilic systems for applications in drug delivery, as detergents, or as building blocks for more complex supramolecular assemblies.

Exploration of Hydrogen Bonding Motifs in Self-Assembled Structures

Hydrogen bonding is a key directional interaction that governs the self-assembly of many organic molecules. While the primary driving force for the aggregation of long-chain aliphatic molecules like this compound in non-polar environments is van der Waals interactions, the ester group can act as a hydrogen bond acceptor.

In the presence of hydrogen bond donors, such as water or alcohols, the carbonyl oxygen of the ester can participate in hydrogen bonding. This interaction can influence the packing and stability of self-assembled structures. Studies on the self-assembly of long-chain esters have shown that these hydrogen bonds can play a crucial role in the formation of ordered monolayers and other supramolecular architectures. The ability of the ester group to engage in hydrogen bonding adds a degree of control over the self-assembly process, which can be exploited in the design of functional materials.

Surface Chemistry and Interfacial Science

The reactivity of the terminal bromine atom in this compound makes it a valuable tool for the chemical modification of surfaces, enabling the tailoring of interfacial properties for a variety of applications.

Surface Modification of Inorganic and Organic Substrates

The covalent attachment of organic molecules to the surface of inorganic substrates like silica (B1680970) or organic polymers can dramatically alter their surface properties, such as wettability, adhesion, and biocompatibility. The terminal alkyl bromide of this compound provides a reactive handle for such surface modification.

For example, surfaces rich in hydroxyl groups, such as silica (SiO2), can be functionalized with molecules that can react with the alkyl bromide. While direct reaction with the hydroxyl groups is not typical, the surface can be pre-functionalized with an appropriate nucleophile, such as an amine or thiol, which can then react with this compound in a nucleophilic substitution reaction. This would result in the grafting of the long, hydrophobic undecanoate chain onto the surface, rendering it more hydrophobic.

This approach to surface modification is crucial for applications such as creating water-repellent coatings, improving the dispersion of inorganic fillers in polymer composites, and creating stationary phases for chromatography.

Immobilization Strategies for Redox-Active Compounds on Electrodes

The modification of electrode surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern electrochemistry, enabling the development of sensors, biosensors, and molecular electronic devices. This compound serves as a key precursor for the synthesis of molecules capable of forming well-ordered SAMs on electrode surfaces, particularly gold.

A common strategy involves the conversion of the terminal bromine to a thiol group (-SH). This can be achieved through reaction with a sulfur nucleophile like thiourea (B124793) followed by hydrolysis. The resulting ethyl 11-mercaptoundecanoate can then readily form a SAM on a gold surface through the strong affinity of the thiol group for gold. These SAMs, composed of long alkyl chains, act as an insulating layer that can be used to study electron transfer processes.

Furthermore, the ester terminus of the SAM can be hydrolyzed to a carboxylic acid, which provides a versatile point of attachment for other molecules, including redox-active species. For example, redox-active proteins or small molecules can be covalently linked to the carboxylic acid groups of the SAM, thereby immobilizing them at a well-defined distance from the electrode surface. This controlled immobilization is critical for studying the electrochemical behavior of these molecules and for the construction of biosensors.

Another important application is in the synthesis of viologen-based systems for modifying electrodes. Viologens are redox-active compounds that undergo reversible color changes upon reduction and oxidation, making them useful in electrochromic devices. This compound can be reacted with 4,4'-bipyridine (B149096) to synthesize viologen derivatives with long alkyl tails. These tails can facilitate the formation of ordered layers on electrode surfaces, influencing the electrochemical and electrochromic properties of the viologen units.

| Precursor | Functional Molecule | Substrate | Application |

| This compound | Ethyl 11-mercaptoundecanoate | Gold | Self-assembled monolayers for sensing |

| This compound | Viologen derivative | Electrode | Electrochromic devices |

Functionalization of Nanoparticle Surfaces (e.g., Gold Nanoparticles)

The surface modification of nanoparticles is critical for their application in fields such as diagnostics, drug delivery, and catalysis. Gold nanoparticles (AuNPs), in particular, are frequently functionalized to enhance their stability, biocompatibility, and targeting capabilities. This is often achieved by forming a self-assembled monolayer (SAM) on the gold surface. While direct attachment of alkyl bromides to gold is not a standard method, this compound is a highly suitable precursor for creating the necessary ligands for AuNP functionalization, primarily through conversion to a thiol.

The most common and robust method for anchoring organic molecules to gold surfaces is through a gold-sulfur (Au-S) covalent bond. The terminal bromine atom of this compound can be readily converted into a thiol (-SH) group via established synthetic routes. A typical two-step process involves:

Nucleophilic Substitution: The alkyl bromide is reacted with a sulfur nucleophile, such as potassium thioacetate (B1230152) (KSAc), to form an ethyl 11-(acetylthio)undecanoate intermediate.

Hydrolysis: The resulting thioacetate is then hydrolyzed under acidic or basic conditions to yield the free thiol, ethyl 11-mercaptoundecanoate.

Once synthesized, this thiol-terminated long-chain ester can be used to functionalize gold nanoparticles. The thiol group provides a strong anchor to the gold surface, while the long undecanoate chain forms a tightly packed monolayer. The terminal ethyl ester groups remain exposed on the nanoparticle surface, providing a handle for further chemical modifications or influencing the nanoparticle's solubility and interfacial properties.

Table 1: Synthetic Pathway for Thiol-Functionalized Ligand from this compound

| Step | Reactant(s) | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Potassium thioacetate | Ethyl 11-(acetylthio)undecanoate | Introduction of a protected sulfur group. |

| 2 | Ethyl 11-(acetylthio)undecanoate, Acid or Base | Ethyl 11-mercaptoundecanoate | Deprotection to yield the free thiol for AuNP binding. |

Surfactant and Lubricant Science

The amphiphilic nature that can be imparted to derivatives of this compound makes it a valuable starting material in surfactant science. Its long, hydrophobic 11-carbon chain can be combined with a variety of hydrophilic headgroups to produce novel surfactants with applications in corrosion inhibition, lubrication, and enhanced oil recovery.

Cationic surfactants, specifically quaternary ammonium salts ("quats"), are widely used as disinfectants, fabric softeners, and phase transfer catalysts. This compound is an ideal precursor for synthesizing ester-functionalized cationic surfactants. The synthesis is typically achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.

In this reaction, the lone pair of electrons on the nitrogen atom of a tertiary amine (e.g., trimethylamine, N,N-dimethyldodecylamine) attacks the carbon atom bonded to the bromine in this compound. This nucleophilic substitution reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom is covalently bonded to four carbon groups and carries a positive charge, with the bromide ion acting as the counter-ion. The resulting molecule possesses a positively charged hydrophilic headgroup and a long, hydrophobic tail that includes an ester linkage.

Table 2: Examples of Cationic Surfactants Derived from this compound

| Tertiary Amine Reactant | Resulting Cationic Surfactant Structure |

|---|---|

| Trimethylamine (N(CH₃)₃) | [CH₃(CH₂)₁₀COOCH₂CH₂-N⁺(CH₃)₃] Br⁻ |

| N,N-Dimethylethanolamine ( (CH₃)₂NCH₂CH₂OH) | [CH₃(CH₂)₁₀COOCH₂CH₂-N⁺(CH₃)₂(CH₂CH₂OH)] Br⁻ |

The cationic surfactants synthesized from this compound are effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. The mechanism of inhibition is based on the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process can occur through several interactions:

Physisorption: The positively charged quaternary ammonium headgroup is attracted to the negatively charged metal surface (in the presence of anions like Cl⁻), leading to electrostatic interaction.

Chemisorption: The lone pair electrons of heteroatoms (like the oxygen atoms in the ester group) and the pi-electrons of any unsaturated bonds can coordinate with the vacant d-orbitals of the metal atoms, forming a more stable, covalent-like bond.

Once adsorbed, the long, hydrophobic undecanoate chains orient themselves away from the metal surface, creating a dense, non-polar film. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and hindering the electrochemical reactions of corrosion. The efficiency of inhibition is known to increase with the length of the alkyl chain, making the 11-carbon chain of the undecanoate moiety highly effective. nih.govprepchem.comevonik.com

Zwitterionic surfactants, which contain both a positive and a negative charge in their hydrophilic headgroup, are known for their excellent detergency, mildness, and stability over a wide pH range. This compound can serve as a key intermediate in the synthesis of novel ester-containing betaines.

A plausible synthetic route involves a two-step process. First, the bromine atom is replaced by a tertiary amine group. This is achieved by reacting this compound with a secondary amine, such as dimethylamine (B145610) ((CH₃)₂NH), to form ethyl 11-(dimethylamino)undecanoate. This intermediate now contains the tertiary amine necessary for the final step.

In the second step, the tertiary amine intermediate is reacted with a carboxylating agent, typically sodium chloroacetate (B1199739) (ClCH₂COONa). In this quaternization reaction, the nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. The final product is a carboxybetaine-type zwitterionic surfactant, which contains a permanent positive charge on the quaternary ammonium center and a negative charge on the carboxylate group.

Table 3: Plausible Synthesis Route for a Betaine-Type Surfactant

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Dimethylamine ((CH₃)₂NH) | Ethyl 11-(dimethylamino)undecanoate |

Agrochemical Development and Applications

While direct, large-scale application of this compound in agrochemicals is not extensively documented in publicly available research, its chemical structure suggests significant potential in two key areas: as a precursor for insect pheromones and as a component in adjuvant formulations.

Many insect sex pheromones are long-chain fatty acid derivatives, such as alcohols, aldehydes, or acetates, often containing one or more double bonds. nih.gov The 11-carbon backbone of this compound makes it a potential starting material for the synthesis of such compounds. The terminal bromine provides a reactive site for chain extension or functional group interconversion, while the ester can be reduced to an alcohol—a common functional group in pheromones. For instance, through coupling reactions and subsequent modifications, it could be converted into precursors for pheromones used in mating disruption strategies for pest control.